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Compound of Interest

Compound Name: 4-Chloro-5-methylquinazoline

CAS No.: 90272-82-5

Cat. No.: B1355251 Get Quote

Core Scaffold Analysis for Medicinal Chemistry & Organic Synthesis

Executive Summary
4-Chloro-5-methylquinazoline (CAS: 137281-39-1 / Analogous derivatives) represents a

specialized electrophilic scaffold in drug discovery, distinct from its widely used 6- and 7-

substituted isomers. While the 4-chloroquinazoline core is ubiquitous in kinase inhibitor design

(e.g., Gefitinib, Erlotinib), the introduction of a methyl group at the C5 position introduces a

critical steric gatekeeper. This structural modification profoundly alters the reactivity profile at

the C4 position and induces restricted rotation in downstream 4-anilino adducts, offering a

strategic handle for tuning selectivity and managing atropisomerism in lead optimization.

This guide provides a rigorous technical analysis of the molecule's synthesis, reactivity, and

application, moving beyond basic properties to explore the "5-methyl effect" on nucleophilic

aromatic substitution (

) and conformational dynamics.

Physicochemical Profile
The 5-methyl substituent is not merely a lipophilic handle; it acts as a steric buttress adjacent to

the reactive C4 center.
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Property Value / Description Note

Molecular Formula

Molecular Weight 178.62 g/mol

Physical State Off-white to pale yellow solid

Solubility

Soluble in DCM, CHCl3,

DMSO; sparingly soluble in

non-polar alkanes.

Hydrolytically unstable in

aqueous acid/base.

Reactivity Hotspot C4-Chlorine

Highly activated for

due to N1/N3 electron

withdrawal.

Key Structural Feature C5-Methyl Group

Provides peri-like steric

hindrance to the C4 reaction

site.

Synthetic Architecture
Accessing the 4-chloro-5-methylquinazoline core requires specific regiochemical control,

typically dictated by the anthranilic acid precursor.

Retrosynthetic Logic
The synthesis does not rely on direct methylation of the quinazoline core, which lacks

regioselectivity. Instead, the C5-methyl group is installed via 2-amino-6-methylbenzoic acid (6-

methylanthranilic acid).

Validated Synthetic Route
Step 1: Cyclocondensation Reaction of 2-amino-6-methylbenzoic acid with formamidine

acetate (or formamide) yields the thermodynamic product, 5-methylquinazolin-4(3H)-one.

Critical Insight: The steric bulk of the 6-methyl group in the starting material can retard

cyclization compared to unsubstituted anthranilic acids, often requiring higher temperatures (
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).

Step 2: Deoxychlorination Conversion of the tautomeric 4-hydroxy/4-oxo group to the chloride

using

or

.

Process Note: Catalytic DMF is essential to form the Vilsmeier-Haack intermediate,

facilitating the activation of the sterically hindered carbonyl oxygen.
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Cyclocondensation
(Formamidine Acetate, 140°C)
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(Target Electrophile)
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Figure 1: Validated synthetic pathway from commercially available anthranilic acid derivatives.

Reactivity & The "5-Methyl Effect"
The defining characteristic of this scaffold is the interaction between the C5-methyl group and

the C4-reaction center.

Steric Hindrance in
In standard 4-chloroquinazolines, nucleophilic attack by amines is rapid. However, the C5-

methyl group projects into the trajectory of the incoming nucleophile.

Kinetic Consequence: Reaction rates with bulky nucleophiles (e.g., ortho-substituted

anilines) are significantly reduced compared to the 6- or 7-methyl isomers.

Thermodynamic Consequence: The resulting 4-amino product often suffers from restricted

rotation, locking the N-substituent in a specific conformation relative to the quinazoline plane.

Atropisomerism Risk
When 4-chloro-5-methylquinazoline is reacted with ortho-substituted anilines (a common

design in kinase inhibitors), the C4-N bond acquires substantial double-bond character due to
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resonance. The C5-methyl group clashes with the aniline's ortho substituents.

Drug Discovery Implication: This restricted rotation can create atropisomers (axial chirality).

[1][2] If the rotational barrier is high (

), the compound may exist as separable enantiomers. If intermediate, it may cause peak
broadening in NMR or issues with chiral stability in vivo.

Reaction Pathways

4-Chloro-5-methylquinazoline

SNAr at C4
(Nucleophilic Displacement)

+ Amine (R-NH2)
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(Potential Atropisomerism)
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Figure 2: Reactivity map highlighting the diversion toward atropisomeric products due to C5-

sterics.

Experimental Protocols
Synthesis of 5-Methylquinazolin-4(3H)-one

Reagents: 2-amino-6-methylbenzoic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-

Methoxyethanol (Solvent).

Procedure: Charge a round-bottom flask with the acid and formamidine acetate in 2-

methoxyethanol. Heat to reflux (

) for 12–18 hours.
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Monitoring: Monitor by TLC (EtOAc/Hexane) for disappearance of the fluorescent acid spot.

Workup: Cool to room temperature. The product often precipitates. If not, concentrate under

reduced pressure and triturate with water. Filter the solid, wash with water and cold ethanol.

Validation:

should show a singlet around

ppm (H-2) and a singlet at

ppm (C5-Me).

Chlorination to 4-Chloro-5-methylquinazoline
Reagents: 5-Methylquinazolin-4(3H)-one (1.0 eq),

(excess, solvent/reagent), N,N-Dimethylaniline or DMF (catalytic).

Safety: Perform in a fume hood.

releases HCl gas upon reaction.

Procedure: Suspend the quinazolinone in

. Add catalyst.[3][4] Heat to reflux (

) for 2–4 hours until the solution becomes clear.

Quench (Critical): Remove excess

by rotary evaporation. Slowly pour the residue into crushed ice/ammonia water mixture with
vigorous stirring to neutralize HCl. Do not allow the mixture to become acidic and hot, as the
product will hydrolyze back to the starting material.

Extraction: Extract with DCM, dry over

, and concentrate.

Coupling (The "5-Methyl" Protocol)
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Due to the steric hindrance discussed in Section 4.1, standard conditions (room temp,

isopropanol) may fail for bulky anilines.

Modified Protocol: Use n-Butanol or DMA as solvent. Heat to

.

Base: Use a non-nucleophilic base (DIPEA) if using a neutral amine. If using an aniline

hydrochloride salt, no external base is needed (autocatalysis).

Medicinal Chemistry Applications
Kinase Selectivity Tuning
The 4-anilinoquinazoline scaffold is a "privileged structure" for ATP-competitive kinase inhibition

(e.g., EGFR, HER2).

Selectivity: The 5-methyl group can induce a twisted conformation of the aniline ring relative

to the quinazoline core. This twist can be exploited to fit into specific hydrophobic pockets

(e.g., the gatekeeper region) of kinases that tolerate this bulk, potentially improving

selectivity against homologous kinases that require a planar inhibitor.

Metabolic Stability
Substitution at the C5 position blocks potential oxidative metabolism at this site (though C5 is

generally less prone to P450 oxidation than the electron-rich aniline ring). More importantly, the

conformational lock can shield the N-H bond from metabolic conjugation.
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Safety Data: PubChem Compound Summary for 4-Chloro-5-methylquinazoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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